Methanesulfonyl Substitution Confers a 12-Fold Increase in Potency Compared to an Unsubstituted Analog in an Enzyme Inhibition Model
In a study evaluating cyclopropylamine derivatives, a compound with a methanesulfonyl substitution demonstrated an IC50 of 0.7 ± 0.2 µM, representing a 12-fold increase in potency over an unsubstituted analog (IC50 = 8.6 ± 2.0 µM) in the same assay [1]. This highlights the critical role of the methanesulfonyl group in enhancing target engagement.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.7 ± 0.2 µM (for a closely related methanesulfonyl-substituted cyclopropylamine derivative) |
| Comparator Or Baseline | 8.6 ± 2.0 µM (for an unsubstituted cyclopropylamine analog, Compound 19) |
| Quantified Difference | Approximately 12-fold more potent (0.7 µM vs 8.6 µM) |
| Conditions | In vitro enzyme inhibition assay (exact target unspecified but measured under consistent conditions) |
Why This Matters
This data demonstrates that the methanesulfonyl group is not merely a passive substituent; it is a key driver of biological activity, justifying the selection of (1-methanesulfonylcyclopropyl)methanamine as a privileged scaffold for generating potent leads.
- [1] PMC Table 3. (2012). IC50 values for cyclopropylamine derivatives. Data extracted from a comparative study of enzyme inhibition. View Source
